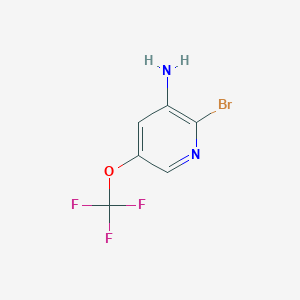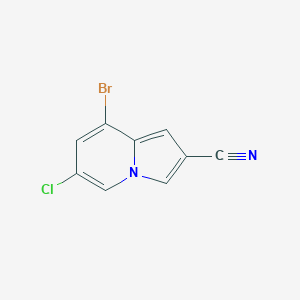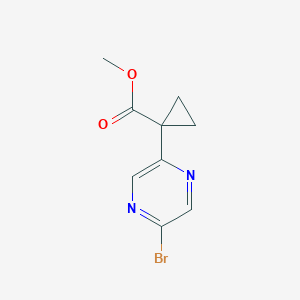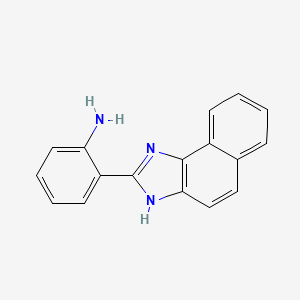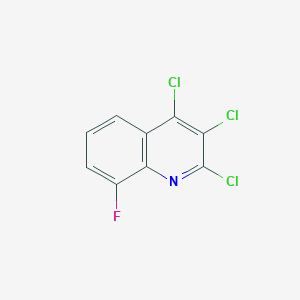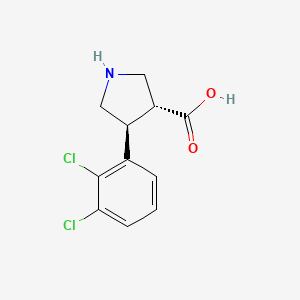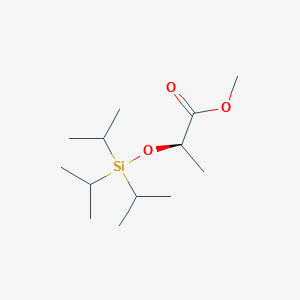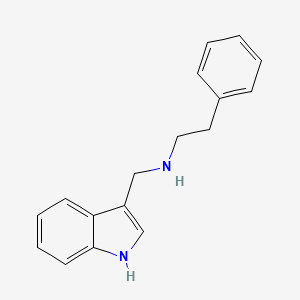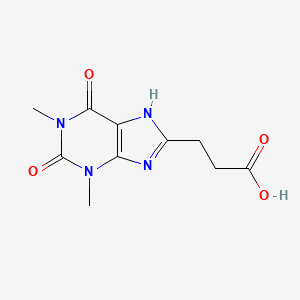
8-Theophyllinepropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Theophyllinepropionic acid is a chemical compound with the molecular formula C10H12N4O4. It is a derivative of theophylline, a well-known bronchodilator and smooth muscle relaxant. The compound is characterized by the presence of a propionic acid group attached to the theophylline molecule, which may influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Theophyllinepropionic acid typically involves the reaction of theophylline with propionic anhydride or propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then subjected to purification steps, including recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
8-Theophyllinepropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propionic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
8-Theophyllinepropionic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various theophylline derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in respiratory diseases due to its structural similarity to theophylline.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 8-Theophyllinepropionic acid is likely similar to that of theophylline, involving the inhibition of phosphodiesterase enzymes and the blockade of adenosine receptors. These actions result in the relaxation of smooth muscles, particularly in the respiratory tract, and the stimulation of the central nervous system. The compound may also influence various molecular targets and pathways, including cyclic AMP (cAMP) signaling and histone deacetylase activity.
類似化合物との比較
8-Theophyllinepropionic acid can be compared with other theophylline derivatives, such as:
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Oxtriphylline: A choline salt of theophylline, used as a bronchodilator.
Uniqueness
The presence of the propionic acid group in this compound may confer unique chemical and biological properties, potentially enhancing its solubility, stability, and pharmacokinetic profile compared to other theophylline derivatives.
特性
CAS番号 |
5438-69-7 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(12-8)3-4-6(15)16/h3-4H2,1-2H3,(H,11,12)(H,15,16) |
InChIキー |
RJXYOFPNOBNMOX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)
